(Z)-1-bromo-1,1-difluorohept-2-ene

Description

Contextual Significance of Halogenated Fluoroalkenes in Contemporary Organic Synthesis

Halogenated fluoroalkenes, particularly gem-difluoroalkenes, are recognized as valuable and versatile building blocks in modern organic synthesis. nih.govrsc.org Their importance stems from the unique electronic properties conferred by the fluorine atoms. The high electronegativity of fluorine creates a polarized double bond, influencing the molecule's reactivity and making it a target for a wide array of chemical transformations. nih.gov

These compounds serve as precursors for a diverse range of more complex fluorinated molecules, which are of high interest in fields such as pharmaceuticals, agrochemicals, and materials science. nih.govrsc.orgnih.gov The gem-difluoroalkene moiety can act as a bioisostere, mimicking the structure and electronic properties of other functional groups like carbonyls and amides. nih.govacademie-sciences.fr This mimicry is a crucial strategy in medicinal chemistry for modifying biologically active compounds to enhance properties like metabolic stability. nih.gov

Furthermore, gem-difluoroalkenes are key intermediates in various synthetic reactions, including three-component difunctionalization reactions, which allow for the rapid construction of complex molecular architectures from simpler starting materials. rsc.org They can react as either electrophiles or nucleophiles depending on the reaction conditions, highlighting their synthetic versatility. nih.gov The ability to undergo fluorine-retentive functionalizations is a rapidly developing area, further expanding their utility. nih.gov

Unique Structural Characteristics and Stereochemical Considerations of (Z)-1-Bromo-1,1-Difluorohept-2-ene

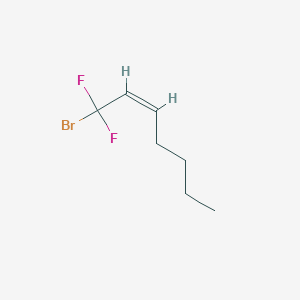

The structure of this compound is defined by several key features. It is a seven-carbon chain containing a carbon-carbon double bond starting at the second carbon. The "1,1-difluoro" designation indicates two fluorine atoms are attached to the first carbon, a feature that classifies it as a gem-difluoroalkene. The "1-bromo" indicates a bromine atom is also attached to this first carbon.

A crucial aspect of its structure is the stereochemistry of the double bond, designated as "(Z)". According to the Cahn-Ingold-Prelog (CIP) priority rules, the "(Z)" configuration (from the German zusammen, meaning "together") indicates that the highest priority substituents on each carbon of the double bond are on the same side. libretexts.org For the double bond in this molecule (between C2 and C3), one must determine the priority of the groups attached to these carbons to confirm the (Z) configuration. The specific arrangement of the atoms in this compound results in a distinct three-dimensional shape that influences its physical properties and reactivity.

Below is a table summarizing some of the key properties of this compound, though specific experimental data is limited in publicly available literature.

| Property | Value |

| Molecular Formula | C7H11BrF2 |

| Molecular Weight | 213.06 g/mol |

| Boiling Point | 78-81 °C at 60 mmHg |

Table 1: Physicochemical Properties of this compound. chembk.com

The combination of the bromo, gem-difluoro, and alkene functionalities within a specific stereochemical arrangement makes this compound a compound with potential for specialized applications in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11BrF2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

(Z)-1-bromo-1,1-difluorohept-2-ene |

InChI |

InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3/b6-5- |

InChI Key |

LQSFBLRBYQAEKS-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\C(F)(F)Br |

Canonical SMILES |

CCCCC=CC(F)(F)Br |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of Z 1 Bromo 1,1 Difluorohept 2 Ene and Analogous Structural Motifs

Stereoselective Construction of Z-Configured Fluoroalkenes

Achieving high Z-selectivity in the synthesis of fluoroalkenes requires carefully designed strategies that can overcome the inherent energetic preference for the trans-isomer. Researchers have developed several innovative methods that leverage specific reagents and catalysts to control the stereochemical outcome of fluorination and fluoroalkenylation reactions.

Synthetic Approaches Employing Fluoroalkenyliodonium Salts for Z-Selectivity

A powerful strategy for the stereoselective synthesis of Z-monofluoroalkenes involves the use of (Z)-β-fluoro-vinyl iodonium (B1229267) salts (Z-FVIs) as versatile building blocks. acs.org These salts can be prepared with high regio- and stereoselectivity and subsequently used in various cross-coupling reactions to introduce a wide range of functional groups while retaining the Z-alkene geometry.

A recently developed method enables the direct synthesis of a broad scope of Z-FVIs from readily available alkynes in a single step. acs.org This process utilizes a silver(I) catalyst, which plays a dual role in activating the alkyne and directing an anti-β-fluorination, thereby establishing the desired Z-stereochemistry. acs.org The resulting Z-FVIs have been shown to be effective coupling partners in copper-catalyzed reactions with thiophenols and thioureas, yielding Z-thio-fluoro alkenes and Z-fluorovinyl isothiouronium salts, respectively. acs.org

Key Findings of Silver-Catalyzed Z-FVI Synthesis:

Exclusive Selectivity: The silver(I)-catalyzed fluoroiodanation of unactivated alkynes proceeds with exclusive Z-stereoselectivity and high regioselectivity. acs.org

Broad Scope: The method is applicable to a wide range of alkynes, providing access to diverse Z-FVI structures. acs.org

Versatile Intermediates: Z-FVIs serve as effective precursors for a variety of Z-monofluoroalkenes through subsequent derivatization, making them valuable intermediates in organic synthesis. acs.org

Divergent Fluorination Pathways from Allylic Alcohols Leading to Z-Fluoroalkenes

A novel and operationally simple approach to functionalized Z-fluoroalkenes has been developed starting from readily available allylic alcohols. nih.govrsc.orgnih.gov This method employs N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and proceeds under catalyst-free conditions, often requiring only gentle heating. nih.govrsc.org The reaction is notable for inducing the cleavage of a non-activated carbon-carbon bond, a conceptually new strategy in fluorination chemistry. nih.gov

This transformation is applicable to both cyclic and acyclic allylic alcohols, providing access to a wide array of functionalized Z-fluoroalkenes with good to excellent geometric control. nih.govrsc.org For instance, the reaction of specific cyclic allylic alcohols with NFSI, followed by an in situ reduction with sodium borohydride (B1222165) (NaBH₄), can yield the desired primary alcohol containing a Z-fluoroalkene moiety in high yield. rsc.org

| Starting Allylic Alcohol | Reagent | Conditions | Product | Yield (%) | Z:E Ratio | Reference |

| 1-Phenyl-2-propen-1-ol derivative | NFSI (2.0 equiv) | 40 °C | Z-Fluoroalkenyl aldehyde | 82 (after reduction) | >20:1 | rsc.org |

| Cyclic allylic alcohols | NFSI | Gentle heating | Ring-opened Z-fluoroalkenes | High | High | nih.govresearchgate.net |

| Acyclic allylic alcohols | NFSI | Gentle heating | Functionalized Z-fluoroalkenes | High | High | nih.gov |

Table 1. Representative examples of Z-fluoroalkene synthesis from allylic alcohols using NFSI. The yield for the 1-phenyl-2-propen-1-ol derivative corresponds to the isolated primary alcohol after in situ reduction.

Copper-Catalyzed Hydrodefluorination of gem-Difluoroalkenes Yielding Z-Fluoroalkenes

The stereoselective hydrodefluorination of gem-difluoroalkenes has emerged as a powerful method for synthesizing Z-fluoroalkenes. rsc.orgnih.gov This approach involves the selective removal of one fluorine atom from a 1,1-difluoroalkene precursor. Copper-catalytic systems have been particularly successful in achieving high Z-selectivity in this transformation. nih.govnjjixiang.com

In one notable system, a copper(I) catalyst is used with water serving as the hydrogen source for the fluorine acceptor moiety. nih.govresearchgate.net This mild catalytic system demonstrates excellent functional group compatibility, tolerating substrates derived from aliphatic, aromatic, and α,β-unsaturated aldehydes and ketones. nih.govnjjixiang.com This makes it a valuable tool for the late-stage modification of complex molecules. nih.gov The reaction proceeds via C-F bond activation to selectively produce the thermodynamically less stable Z-fluoroalkene. researchgate.net

| Substrate (gem-Difluoroalkene derived from) | Catalyst System | Key Features | Product | Z-Selectivity | Reference |

| Aromatic Aldehydes | Cu(I) / H₂O | Mild conditions, good functional group tolerance | Z-Fluoroalkene | High | nih.govnjjixiang.com |

| Aliphatic Aldehydes | Cu(I) / H₂O | Broad substrate scope | Z-Fluoroalkene | High | nih.gov |

| α,β-Unsaturated Aldehydes | Cu(I) / H₂O | Powerful for late-stage modification | Z-Fluoroalkene | High | nih.govresearchgate.net |

| Ketones | Cu(I) / H₂O | Access to trisubstituted fluoroalkenes | Z-Fluoroalkene | High | nih.gov |

Table 2. Summary of copper-catalyzed hydrodefluorination for Z-fluoroalkene synthesis.

Gold(I)-Catalyzed Regio- and Stereoselective Hydrofluorination of Alkynes

The direct addition of hydrogen fluoride (B91410) (HF) across an alkyne is an atom-economical route to fluoroalkenes. Gold(I) catalysts have proven highly effective in controlling the regio- and stereoselectivity of this transformation. escholarship.orgnih.gov By using a gold(I) complex, the hydrofluorination of electron-deficient alkynes can be directed to produce β-fluoro Michael acceptors with high Z-selectivity. escholarship.orgescholarship.org

These reactions often employ a mild and manageable fluorine source like triethylamine (B128534) trihydrogen fluoride (Et₃N·3HF). escholarship.org For certain substrates, the use of directing groups, such as carbamates, can precisely control the regioselectivity of HF addition to unsymmetrical alkynes, leading exclusively to the desired Z-vinyl fluoride. nih.gov The Troc-carbamate group, for instance, has been identified as a superior directing group, ensuring high regioselectivity for both alkyl-aryl and dialkyl alkynes. nih.gov In other cases, particularly with electron-deficient alkynes, the inherent electronics of the substrate, combined with a RuPhos-ligated gold(I) catalyst, can afford (Z)-vinyl fluorides with ≥97% diastereoselectivity. escholarship.orgescholarship.org

| Alkyne Type | Catalyst System | Fluorine Source | Key Feature | Product | Selectivity | Reference |

| Electron-deficient alkynes | Au(I) / RuPhos | Et₃N·3HF | Access to β-alkyl, β-fluoro Michael acceptors | (Z)-β-Fluoro Michael Acceptor | ≥97% Z-selectivity | escholarship.orgescholarship.org |

| Alkynes with directing groups | Au(I) | Et₃N·3HF | Directing group controls regioselectivity | Z-Vinyl Fluoride | Excellent regioselectivity | nih.gov |

| Internal alkynes | Au(I) / NHC Ligand | Et₃N·3HF | Catalytic trans-hydrofluorination | Fluoroalkene | trans-addition | acs.org |

Table 3. Gold(I)-catalyzed hydrofluorination methodologies for fluoroalkene synthesis.

Diverse Synthetic Routes to 1,1-Difluoroalkene and Bromodifluoroalkene Scaffolds

The 1,1-difluoroalkene (or gem-difluoroalkene) moiety is a key structural feature in the target compound, (Z)-1-bromo-1,1-difluorohept-2-ene. The synthesis of this functional group often serves as a crucial first step before the stereoselective formation of the Z-alkene.

Gem-Difluoroalkene Synthesis via Ramberg-Bäcklund Reactions

The Ramberg-Bäcklund reaction, a classic method for alkene synthesis from α-halo sulfones, has been ingeniously adapted for the synthesis of gem-difluoroalkenes. acs.orgacs.orgnih.gov This novel approach utilizes alkyl triflones (R-SO₂CF₃) as precursors, which were previously not employed in this type of transformation. acs.org

The reaction is facilitated by specific Grignard reagents, which play a crucial dual role: acting as a base to deprotonate the α-carbon and as a Lewis acid to activate the C-F bond, which is typically a poor leaving group. acs.orgnih.gov This methodology provides a modular and efficient route to structurally diverse and fully substituted gem-difluoroalkenes, which can be challenging to prepare using other methods. acs.org The required sec-alkyltriflones are readily prepared, further enhancing the utility of this protocol. acs.org

Key Features of the Triflone-Based Ramberg-Bäcklund Reaction:

Novel Substrates: First use of alkyltriflones in the Ramberg-Bäcklund reaction. acs.org

Dual-Role Reagent: Grignard reagents are essential, serving as both a base and a Lewis acid for C-F bond activation. acs.orgnih.gov

Modular Synthesis: Allows for the rapid and modular construction of diverse gem-difluoroalkenes. acs.orgacs.org

Photoredox-Promoted Radical/Polar Crossover Approaches for Gem-Difluoroalkenes

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.gov A notable feature of this approach is its capacity to transition from a radical to a polar pathway within a single catalytic cycle, leading to novel synthetic methodologies, especially in alkene functionalization. nih.gov

One such strategy involves the photoredox radical/polar crossover reaction of gem-difluoroalkenes. rawdatalibrary.net This method has been successfully applied to the three-component thiofunctionalization of gem-difluoroalkenes, yielding diverse α-functionalized difluoroalkyl sulfides. rawdatalibrary.net The process is characterized by its mild reaction conditions, operational simplicity, and broad substrate scope. rawdatalibrary.net

A specific application of this is the photocatalytic C–H gem-difunctionalization of 1,3-benzodioxoles. nih.govresearchgate.netnih.gov Using 4CzIPN as a photocatalyst, the direct single-electron oxidation of 1,3-benzodioxoles facilitates their defluorinative coupling with α-trifluoromethyl alkenes. nih.govresearchgate.netnih.gov This redox-neutral radical/polar crossover process produces gem-difluoroalkenes. nih.govresearchgate.netnih.gov The resulting γ,γ-difluoroallylated 1,3-benzodioxoles can be further functionalized through radical addition to electron-deficient alkenes, often using a more oxidizing iridium photocatalyst. nih.govresearchgate.net The subsequent capture of in-situ generated carbanions by the electrophilic gem-difluoromethylene carbon and β-fluoride elimination leads to the formation of monofluorocyclohexenes. nih.govnih.gov

| Photocatalyst | Reactants | Product Type | Key Feature |

| 4CzIPN | 1,3-Benzodioxoles, α-Trifluoromethyl alkenes | gem-Difluoroalkenes | Redox-neutral radical/polar crossover nih.govresearchgate.netnih.gov |

| Iridium complex | γ,γ-Difluoroallylated 1,3-benzodioxoles, Electron-deficient alkenes | Monofluorocyclohexenes | Further functionalization via radical addition nih.govresearchgate.net |

Sequential Hydroboration and 1,2-Elimination Protocols for Gem-Difluoroalkenes

A straightforward and efficient protocol for the synthesis of gem-difluoroalkenes involves a sequence of hydroboration and 1,2-elimination starting from α,β-unsaturated carbonyl substrates. organic-chemistry.orgresearchgate.netthieme-connect.com This method is performed under mild conditions, and both steps can be conveniently carried out in a single pot. organic-chemistry.org

The process typically begins with a copper-catalyzed hydroboration of the α,β-unsaturated carbonyl compound. organic-chemistry.org This is followed by a 1,2-elimination reaction to yield the desired gem-difluoroalkene. organic-chemistry.org Optimization studies have shown that water is an effective solvent for the elimination step, with potassium carbonate serving as a suitable base. organic-chemistry.org This methodology has demonstrated high yields, generally ranging from 76-92%. organic-chemistry.org

A key aspect of this protocol is the ability to synthesize β-CF2H- and β-CFH2-α,β-unsaturated carbonyls from α,β-unsaturated gem-difluoroamides using sodium hydride as the base in a boration–1,2-elimination sequence. researchgate.net The stability of the boronated intermediates has been investigated, revealing that the β-CF3-substituted product is the most stable. organic-chemistry.org This method provides a practical route to gem-difluoroalkenes, which are important precursors in various fields of organic synthesis. organic-chemistry.org

Furthermore, radical hydroboration of gem-difluoroalkenes using initiators like AIBN (azobisisobutyronitrile) has been developed, offering an atom-economical and scalable route to α-difluorinated alkylborons. nih.gov These intermediates can be further transformed into other valuable CF2-containing molecules. nih.gov

| Reaction Sequence | Substrate | Key Reagents | Product | Yield |

| Hydroboration-Elimination | α,β-Unsaturated Carbonyls | CuCl, K2CO3 | gem-Difluoroalkene | 76-92% organic-chemistry.org |

| Boration-Elimination | α,β-Unsaturated gem-Difluoroamide | NaH | β-CF2H/β-CFH2-α,β-unsaturated carbonyl | - researchgate.net |

| Radical Hydroboration | gem-Difluoroalkene | AIBN | α-Difluorinated Alkylboron | Moderate to Excellent nih.gov |

Electrochemical Defluorinative Alkylation of Gem-Difluoroalkenes

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of functionalized gem-difluoroalkenes. rsc.orgrsc.org An electrochemical defluorinative alkylation of α-trifluoromethyl alkenes has been developed, providing access to a variety of gem-difluoroalkenes. rsc.orgrsc.org This protocol is advantageous due to its mild reaction conditions, simple operational setup, and amenability to scale-up. rsc.orgrsc.org

This electrochemical approach allows for the use of diverse alkyl sources, including organohalides, N-hydroxyphthalimide (NHP) esters, and Katritzky salts. rsc.orgrsc.org While some electrochemical strategies for synthesizing gem-difluoroalkenes existed previously, such as defluorinative carboxylation with CO2 and nickel-promoted reductive cross-coupling, this method expands the scope by incorporating a wider range of alkyl groups. rsc.org

In a related visible-light-enabled approach, a ruthenium-catalyzed defluorinative alkylation of gem-difluoroalkenes has also been reported. acs.org This method provides a practical route to monofluoroalkenes and difluoromethylene-containing compounds in moderate to excellent yields. acs.org Additionally, a metal-free electrochemical difunctionalization of gem-difluoroalkenes has been achieved, leading to structurally versatile difluoro motifs with good regio- and chemoselectivity. nih.govresearchgate.net

| Method | Substrate | Alkyl Source | Key Advantages |

| Electrochemical Defluorinative Alkylation | α-Trifluoromethyl Alkenes | Organohalides, NHP esters, Katritzky salts | Mild conditions, simple operation, scalable rsc.orgrsc.org |

| Ru-Catalyzed Defluorinative Alkylation (Visible Light) | gem-Difluoroalkenes | - | Practical, moderate to excellent yields acs.org |

| Metal-Free Electrochemical Difunctionalization | gem-Difluoroalkenes | - | Reagent-free, good functional group tolerance nih.govresearchgate.net |

Preparation of Bromodifluoromethyl-Substituted Alkenes

The synthesis of bromodifluoromethyl-substituted alkenes is a key step toward accessing molecules like this compound. A common strategy involves the Wittig-type olefination using polyhalomethanes and triphenylphosphine (B44618) (PPh3). nih.gov However, the stereoselective synthesis of geminal bromofluoroalkenes has been challenging due to difficulties in controlling the diastereoselective formation of the oxaphosphetane intermediate. nih.gov

A conceptually distinct strategy has been developed that achieves stereoselectivity through the selective decomposition of these oxaphosphetane intermediates. nih.gov By carefully selecting the phosphorus(III) reagent and reaction medium, efficient kinetic differentiation is achieved, leading to the highly diastereoselective synthesis of geminal E-bromofluoroalkenes in a single step. nih.gov This method has demonstrated broad applicability with a wide range of carbonyl compounds, including ketones and pharmaceutical substrates. nih.gov

Another approach involves the visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles. beilstein-journals.org This method utilizes readily available and inexpensive difluoroacetic acid or α,α-difluorobenzeneacetic acid to generate difluoromethyl radicals, which then add to the alkene. beilstein-journals.org This process proceeds without the need for a metal catalyst, photocatalyst, or additives, offering an efficient and environmentally friendly route to difluoromethyl-substituted polycyclic imidazoles. beilstein-journals.org

| Method | Starting Materials | Key Feature | Product Stereoselectivity |

| Wittig-type Olefination | Carbonyl compounds, CFBr3, P(III) reagent | Kinetically controlled decomposition of oxaphosphetane | High (E-isomer) nih.gov |

| Radical Cyclization | Benzimidazoles with unactivated alkenes, CF2HCO2H | Visible-light promoted, metal-free | - beilstein-journals.org |

Stereoselective Synthesis of (Z)-1-Bromo-1-alkenes through Debrominative Decarboxylation

A highly efficient and stereoselective method for preparing (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net This reaction, conducted in a triethylamine (Et3N) and dimethylformamide (DMF) system, proceeds rapidly, typically within 0.2 to 1.0 minutes, to afford the desired products in high yields and with high (Z)-selectivity. organic-chemistry.org

This methodology is applicable to both aromatic and aliphatic substrates. organic-chemistry.org However, it has been noted that the presence of electron-donating groups or significant steric hindrance can lead to a reduction in stereoselectivity. organic-chemistry.org The advantages of using microwave irradiation include significantly reduced reaction times, cleaner reaction profiles, and improved yields, making it a valuable technique in organic synthesis. organic-chemistry.org

This approach has also been extended to one-pot syntheses of terminal alkynes and enynes from 2,3-dibromoalkanoic acids under microwave irradiation, further highlighting its versatility. organic-chemistry.orgresearchgate.net

| Substrate | Reagents | Conditions | Product | Key Advantages |

| anti-2,3-Dibromoalkanoic Acids | Et3N, DMF | Microwave Irradiation | (Z)-1-Bromo-1-alkenes | Rapid, high yield, high (Z)-selectivity organic-chemistry.orgresearchgate.net |

Detailed Investigation of the Reactivity and Chemical Transformations of Z 1 Bromo 1,1 Difluorohept 2 Ene

Nucleophilic Reactions and Mechanistic Insights into C-F Bond Activation in Bromodifluoroalkenes

Nucleophilic attack on gem-difluoroalkenes is a common reaction pathway. khanacademy.orgmasterorganicchemistry.comyoutube.com Typically, a nucleophile adds to the electrophilic difluorinated carbon, which can lead to an intermediate that undergoes β-fluoride elimination, resulting in a monofluorinated product. digitellinc.com This process, known as C-F bond functionalization, is a significant area of study for synthesizing valuable monofluoroalkenes. nih.govacs.org The strength of the carbon-fluorine bond, the strongest single bond to carbon, makes its activation a considerable challenge, often requiring transition metal catalysts to facilitate the transformation. nih.govacs.orglibretexts.org

While many reactions of gem-difluoroalkenes result in the loss of a fluorine atom, a growing area of research focuses on strategies that functionalize the molecule while retaining the CF2 group. nih.govnih.gov These fluorine-retentive methods are valuable for creating complex difluoromethylene-containing structures. thieme-connect.comthieme-connect.com

One key challenge is to prevent the spontaneous β-fluoride elimination that occurs after nucleophilic addition to the C1 position. digitellinc.com Strategies to circumvent this include:

Quenching Anionic Intermediates: Trapping the anionic intermediate formed after nucleophilic attack with an electrophile or through rapid protonation before fluoride (B91410) can be eliminated. thieme-connect.com

Formation of Halonium/Thiiranium Intermediates: Reacting the gem-difluoroalkene with an electrophilic halogen or sulfur source. The resulting cyclic halonium or thiiranium intermediate can then be opened by a nucleophile, leading to a difunctionalized product with both fluorine atoms retained. thieme-connect.com

Exploiting Alternative Leaving Groups: In substrates with other potential leaving groups, reaction conditions can be tuned to favor the elimination of the alternative group over fluoride. thieme-connect.com

Due to negative hyperconjugative effects, the β-carbon (C2) of a gem-difluoroalkene is electron-rich and nucleophilic. nih.govthieme-connect.com This allows it to react with electrophiles, typically at the difluorinated carbon, to form resonance-stabilized cationic intermediates that can undergo further reactions, preserving the CF2 unit. thieme-connect.com

Defluoroalkylation represents a C-F bond activation strategy that results in the formation of functionalized monofluoroalkenes. rsc.orgrsc.org A modern and effective method involves the dual action of photoredox and hydrogen atom transfer (HAT) catalysis under visible light. acs.orgacs.orgnih.gov This process enables the coupling of gem-difluoroalkenes with alcohols, which serve as the alkyl source via direct C-H bond activation. chemistryviews.org

The reaction mechanism is believed to proceed through radical coupling. acs.orgnih.gov An alkyl radical is generated from the alcohol through the HAT process, and a fluoroalkenyl radical is formed from the gem-difluoroalkene via C-F bond cleavage. These two radicals then combine to form the final α-fluoroalkenyl alcohol product. acs.orgchemistryviews.org This method is notable for its mild conditions and broad substrate scope. acs.orgnih.gov

Table 1: Examples of Visible-Light-Promoted Defluoroalkylation of gem-Difluoroalkenes with Alcohols This table presents representative data from studies on the defluoroalkylation of various gem-difluoroalkenes, illustrating the general applicability of the method.

| gem-Difluoroalkene Substrate | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1,1-Difluoro-2-phenylethene | Methanol | (E)-1-Fluoro-1-phenyl-2-(hydroxymethyl)ethene | 85% |

| 1,1-Difluoro-2-(4-chlorophenyl)ethene | Ethanol | (E)-1-(4-Chlorophenyl)-1-fluoro-2-(1-hydroxyethyl)ethene | 78% |

| 1,1-Difluoro-2-(naphthalen-2-yl)ethene | Isopropanol | (E)-1-Fluoro-1-(naphthalen-2-yl)-2-(2-hydroxypropan-2-yl)ethene | 92% |

| 1,1-Difluoro-2-(thiophen-2-yl)ethene | Cyclohexanol | (E)-1-(Cyclohexyloxy)-2-fluoro-2-(thiophen-2-yl)ethene | 65% |

Data sourced from studies on visible-light-promoted defluorinative alkylation. acs.orgchemistryviews.org

A novel method for the simultaneous introduction of a halogen and a perfluoroalkoxy group across the double bond of gem-difluoroalkenes has been developed. researchgate.netrsc.orgresearchgate.net This reaction utilizes short-lived alkali metal perfluoroalkoxides, which are generated in situ. A key innovation is the use of triglyme (B29127) as a solvent, which encapsulates the potassium cation, thereby enhancing the stability and reactivity of the perfluoroalkoxy anion. researchgate.netrsc.org This allows for efficient nucleophilic attack on the gem-difluoroalkene.

The reaction proceeds with high regioselectivity, affording valuable halo-perfluoroalkoxylated adducts. rsc.orgresearchgate.net These products can serve as versatile intermediates for further chemical transformations. researchgate.net The method is applicable to a range of gem-difluoroalkenes and perfluoroacyl fluorides, demonstrating its synthetic utility.

Table 2: Substrate Scope of Iodo-perfluoroalkoxylation of Various gem-Difluoroalkenes This table shows results for the reaction of different gem-difluoroalkenes with undecafluorohexanoyl fluoride and iodine, demonstrating the scope of the halo-perfluoroalkoxylation reaction.

| gem-Difluoroalkene Substrate (Ar-CH=CF₂) | Product (Ar-CHI-CF₂-O-C₅F₁₁) | Yield (%) |

|---|---|---|

| Ar = Phenyl | 1-Iodo-1,1-difluoro-2-phenyl-2-(perfluoropentyloxy)ethane | 93% |

| Ar = 4-Methylphenyl | 1-Iodo-1,1-difluoro-2-(4-methylphenyl)-2-(perfluoropentyloxy)ethane | 90% |

| Ar = 4-Methoxyphenyl | 1-Iodo-1,1-difluoro-2-(4-methoxyphenyl)-2-(perfluoropentyloxy)ethane | 85% |

| Ar = 4-Chlorophenyl | 1-Iodo-1,1-difluoro-2-(4-chlorophenyl)-2-(perfluoropentyloxy)ethane | 88% |

| Ar = Naphthalen-2-yl | 1-Iodo-1,1-difluoro-2-(naphthalen-2-yl)-2-(perfluoropentyloxy)ethane | 91% |

Data adapted from studies on halo-perfluoroalkoxylation of gem-difluoroalkenes. researchgate.netresearchgate.net

Radical Reaction Pathways Involving the Bromodifluoroalkene Moiety

Radical reactions provide a powerful alternative for the functionalization of (Z)-1-bromo-1,1-difluorohept-2-ene. libretexts.orgmasterorganicchemistry.com These pathways often proceed under mild conditions and can offer unique selectivity compared to ionic reactions. libretexts.org Radical additions to gem-difluoroalkenes are a rapidly expanding strategy, typically involving the addition of a radical to the C1 position to generate a β,β-difluororadical intermediate, which is stable against the loss of a fluorine radical. nih.govthieme-connect.com This intermediate can then be trapped by various reagents to form the final product, often with retention of the CF2 group. thieme-connect.com

An efficient method for the synthesis of α-fluoro-nitroalkenes from α-bromo-α-fluoroalkenes has been developed utilizing a radical nitration-debromination sequence. acs.orgacs.orgnih.gov This reaction is typically carried out using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent. researchgate.net The process involves the addition of a nitro group and the subsequent elimination of the bromine atom. acs.orgacs.org

While much of the research has focused on 2-bromo-2-fluorostyrenes, the methodology demonstrates a valuable transformation pathway for the α-bromo-α-fluoroalkene moiety present in this compound. A key feature of this reaction is its high stereoselectivity, exclusively producing the Z-isomer of the α-fluoro-nitroalkene product in high yields. nih.govresearchgate.net

Table 3: Radical Nitration-Debromination of various 2-Bromo-2-fluorostyrenes This table illustrates the broad applicability and high efficiency of the radical nitration-debromination reaction for styrene-based substrates.

| 2-Bromo-2-fluorostyrene Substrate (Ar-C(Br)=CFH) | Product (Ar-C(NO₂)=CFH) | Yield (%) |

|---|---|---|

| Ar = Phenyl | 2-Fluoro-2-nitro-1-phenylethene | 92% |

| Ar = 4-Methylphenyl | 1-(4-Methylphenyl)-2-fluoro-2-nitroethene | 85% |

| Ar = 4-Chlorophenyl | 1-(4-Chlorophenyl)-2-fluoro-2-nitroethene | 91% |

| Ar = 4-Nitrophenyl | 1-(4-Nitrophenyl)-2-fluoro-2-nitroethene | 75% |

| Ar = 2-Thienyl | 2-(2-Fluoro-2-nitroethenyl)thiophene | 88% |

Data sourced from studies on the radical nitration of α-bromo-α-fluoroalkenes. acs.orgnih.govresearchgate.net

The intrinsic polarity of gem-difluoroalkenes typically dictates the regioselectivity of addition reactions. However, this selectivity can be reversed using an iron-catalyzed radical pathway. nih.govresearchgate.netresearchgate.net An unprecedented reversal of regioselectivity has been achieved in the hydrogen atom transfer (HAT) to gem-difluoroalkenes, triggered by an Fe-H species. nih.gov

This process leads to the formation of the thermodynamically less stable α-difluoroalkyl radical regioisomer, in contrast to the more stable β-difluoroalkyl radical typically formed. researchgate.net This kinetic effect of the irreversible HAT process is the key to reversing the regioselectivity. nih.gov The resulting α-difluoroalkyl radical can then be trapped in a subsequent hydrohalogenation step to efficiently synthesize valuable aliphatic chlorodifluoromethyl-, bromodifluoromethyl-, and iododifluoromethyl-containing compounds. researchgate.netresearchgate.net

Table 4: Iron-Promoted Hydrohalogenation of gem-Difluoroalkenes with Reversed Regioselectivity This table shows the yields for the formation of α-difluoroalkyl halides from gem-difluoroalkenes, demonstrating the reversal of regioselectivity.

| gem-Difluoroalkene Substrate | Halogen Source | Product | Yield (%) |

|---|---|---|---|

| 1,1-Difluoro-1-octene | CCl₄ | 1-Chloro-1,1-difluorooctane | 75% |

| 1,1-Difluoro-1-octene | CBr₄ | 1-Bromo-1,1-difluorooctane | 82% |

| 1,1-Difluoro-1-octene | CHI₃ | 1-Iodo-1,1-difluorooctane | 90% |

| 3,3-Difluoroallylbenzene | CBr₄ | (3-Bromo-3,3-difluoropropyl)benzene | 78% |

Data adapted from studies on the reversal of regioselectivity in iron-promoted hydrohalogenation. nih.govresearchgate.net

Principles of Free Radical Bromination and Positional Selectivity

Free radical bromination is a chemical process that substitutes a hydrogen atom with a bromine atom in a molecule, operating through a free-radical chain mechanism. byjus.com This type of reaction is typically initiated by ultraviolet (UV) light or a radical initiator, which causes the homolytic cleavage of a bromine-bromine bond to form two bromine radicals. byjus.comucr.edu The subsequent steps involve the abstraction of a hydrogen atom from the organic substrate by a bromine radical to form an alkyl radical, which then reacts with a molecule of bromine (Br₂) to yield the brominated product and another bromine radical, propagating the chain reaction. byjus.com

A key reagent often employed for allylic and benzylic brominations is N-bromosuccinimide (NBS). chadsprep.comwikipedia.org The use of NBS is advantageous because it maintains a low and constant concentration of Br₂ in the reaction mixture. masterorganicchemistry.comlibretexts.org This is crucial for selectivity, as high concentrations of Br₂ can lead to competing electrophilic addition reactions across the double bond of an alkene. chadsprep.commasterorganicchemistry.com The reaction with NBS is initiated by the formation of a small number of bromine radicals, which abstract an allylic hydrogen to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com The HBr then reacts with NBS to generate the Br₂ necessary for the propagation of the radical chain. libretexts.orgchemistrysteps.com

The positional selectivity of free radical bromination is significantly influenced by the stability of the radical intermediate formed. masterorganicchemistry.comchemistrysteps.com The order of stability for radicals is generally: allylic ≈ benzylic > tertiary > secondary > primary > vinyl. libretexts.orgmasterorganicchemistry.com Allylic and benzylic radicals exhibit enhanced stability due to resonance delocalization of the unpaired electron over the π-system. libretexts.orgmasterorganicchemistry.com Consequently, C-H bonds at allylic positions have lower bond dissociation energies compared to other alkyl C-H bonds, making them more susceptible to abstraction by the bromine radical. libretexts.org Bromination is notably more selective than chlorination, showing a strong preference for the formation of the most stable radical intermediate. youtube.commasterorganicchemistry.com For instance, the relative reactivity for bromination of tertiary versus primary C-H bonds can be as high as 1600:1. youtube.com In the case of unsymmetrical allylic radicals, a mixture of products can be formed, with the major product often resulting from the reaction at the less sterically hindered site. libretexts.orgyoutube.com

Table 1: Relative Selectivity of Free Radical Halogenation

| Type of C-H Bond | Relative Rate of Chlorination | Relative Rate of Bromination |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.6 | 99 |

| Tertiary (3°) | 5 | 1600 |

This table illustrates the higher selectivity of bromination compared to chlorination for different types of C-H bonds, with data sourced from various organic chemistry resources. youtube.com

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the direct use of this compound in such reactions is a plausible area of study, the broader context of fluoroalkene chemistry often involves the use of related, more reactive species like fluoroalkenyliodonium salts. These salts can serve as effective cross-coupling partners in various palladium-catalyzed transformations. For instance, Mizoroki-Heck-type reactions, which typically involve the coupling of an unsaturated halide or triflate with an alkene, have been successfully performed with phenylsulfonium salts, indicating the potential for analogous reactivity with other onium salts under palladium catalysis. rsc.org

The development of palladium-catalyzed cross-coupling reactions often requires careful optimization of ligands and reaction conditions. For example, conjunctive cross-coupling reactions involving organoboron reagents have been shown to be effective with specific phosphine-oxazoline ligands. nih.gov These systems can be sensitive to halides, sometimes necessitating the use of additives to sequester halide ions that can inhibit the catalyst. nih.gov In the context of fluoroalkenes, palladium(0)-catalyzed cross-coupling of potassium (Z)-2-chloroalk-1-enyl trifluoroborates has been demonstrated as a chemo- and stereoselective method to access (Z)-chloroolefins and trisubstituted alkenes. nih.gov This highlights the potential for developing specific catalytic systems for the cross-coupling of substrates like this compound. Furthermore, palladium-catalyzed relay Heck-type reactions have been reported for the synthesis of remote fluoroalkylated alkenes, demonstrating the versatility of palladium catalysis in functionalizing molecules containing fluoroalkyl groups. researchgate.net

The stereoselective synthesis of monofluoroalkenes is a significant challenge in organic chemistry, with the products serving as valuable building blocks and bioisosteres. nih.gov Copper(I)-catalyzed defluoroborylation of gem-difluoroalkenes has emerged as a novel and effective method to produce (Z)-monofluoro-substituted borylalkenes with high stereoselectivity. researchgate.net This reaction involves the activation of a C-F bond and subsequent borylation.

This transformation is applicable to a range of gem-difluoroalkenes bearing various functional groups. researchgate.net The resulting monofluorinated vinyl boranes are versatile intermediates that can be used in subsequent cross-coupling reactions. Theoretical studies have also been conducted to elucidate the reaction mechanism. researchgate.net The development of these copper-catalyzed methods provides a practical route to thermodynamically less stable Z-fluoroalkenes, which are of significant interest in medicinal chemistry. nih.govresearchgate.net For example, this methodology has been crucial in the synthesis of potent and selective MCL-1 inhibitors containing a fluoroalkene fragment. researchgate.net

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, but the inclusion of fluorinated alkenes in these reactions presents a significant challenge. nih.govacs.org Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanisms and limitations of fluoroalkene metathesis.

DFT studies on the metathesis of various fluoroethenes catalyzed by the Hoveyda-Grubbs 2nd generation catalyst have revealed that the success of the reaction is often hindered by a preference for a non-productive catalytic cycle. nih.gov This non-productive pathway proceeds through a ruthenacyclobutane intermediate with fluorine atoms in specific positions that disfavor the desired metathesis outcome. nih.gov However, these computational models also suggest that the cross-metathesis of perfluoro- or perhaloalkenes should be a viable process. nih.gov The development of new catalysts and a deeper understanding of the reaction mechanism through computational analysis are crucial for advancing the utility of fluoroalkene metathesis. nih.govrsc.org

Direct C-H functionalization is an atom-economical and efficient strategy for the synthesis of complex organic molecules. mdpi.com The development of methods for the C-H functionalization of substrates containing fluorinated π-systems is an active area of research. Palladium catalysis has been shown to be effective in this regard.

For example, a palladium-catalyzed C-H functionalization followed by a β-fluoride elimination reaction has been reported for the synthesis of gem-difluoro olefins from indole (B1671886) heterocycles and fluorinated diazoalkanes. nih.gov This approach provides a direct method for transferring a 1-aryl-(2,2-difluorovinyl) group. nih.gov Mechanistic studies have highlighted the importance of the β-fluoride elimination step in these transformations. nih.gov Such methods open up new avenues for the synthesis of complex fluorinated molecules by leveraging the reactivity of C-H bonds in the presence of fluorinated functional groups. nih.gov

Electrophilic Addition Reactions to the Alkene Bond

Alkenes characteristically undergo electrophilic addition reactions, where the π-bond of the alkene acts as a nucleophile, attacking an electrophile. byjus.comsavemyexams.com In the case of this compound, the presence of the electron-withdrawing fluorine and bromine atoms on the double bond significantly deactivates it towards electrophilic attack. However, under appropriate conditions, electrophilic addition can still occur.

The addition of hydrogen halides (HX) to an unsymmetrical alkene typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. byjus.comchemistrystudent.com The subsequent attack by the halide ion then yields the final product. libretexts.org

The addition of halogens, such as bromine (Br₂), to an alkene proceeds through a different mechanism. The alkene's π-electrons polarize the Br-Br bond, inducing a dipole. chemistrystudent.com This allows one bromine atom to act as an electrophile, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bromonium ion, resulting in an anti-addition product. wikipedia.org For this compound, the regioselectivity and stereoselectivity of such additions would be influenced by the electronic effects of the existing halogen substituents.

Table 2: Summary of Potential Reactions and Key Features

| Reaction Type | Reagents/Catalysts | Key Features | Potential Product Type |

|---|---|---|---|

| Free Radical Bromination | NBS, Light/Initiator | Allylic bromination, selective for the weakest C-H bond. chadsprep.comlibretexts.org | Allylic bromide |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Coupling partner | Formation of new C-C bonds at the vinyl bromide position. nih.govnih.gov | Substituted alkene |

| Copper-Catalyzed Defluoroborylation | Cu(I) catalyst, Boron reagent | Stereoselective conversion of gem-difluoroalkene to a monofluorinated vinyl borane. nih.govresearchgate.net | (Z)-Monofluoro-vinylborane |

| Fluoroalkene Metathesis | Ru-based catalyst | Potential for C=C bond reorganization, computationally studied. nih.gov | New alkene products |

| C-H Functionalization | Pd catalyst | Direct functionalization of C-H bonds. nih.gov | Derivatized alkene |

| Electrophilic Addition (HBr) | HBr | Follows Markovnikov's rule, formation of a more stable carbocation. byjus.com | Dihaloalkane |

| Electrophilic Addition (Br₂) | Br₂ | Formation of a bromonium ion, anti-addition. wikipedia.orgchemistrystudent.com | Trihaloalkane |

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity and stereoselectivity of addition reactions to this compound are governed by the electronic properties of the substituents on the double bond. The two fluorine atoms at the C1 position are strongly electron-withdrawing, which polarizes the double bond, making the C2 carbon more electrophilic and the C1 carbon less susceptible to nucleophilic attack. This electronic bias is a key determinant in the regiochemical outcome of addition reactions.

In many addition reactions, the attacking species will preferentially bond to the C2 position. For instance, in electrophilic additions, the initial attack of an electrophile would likely occur at the C2 position, leading to the formation of a carbocation at C3, which is stabilized by the adjacent alkyl chain. However, the presence of the bromine atom and the gem-difluoro group can also influence the stability of intermediates and transition states, sometimes leading to complex reaction pathways.

Stereoselectivity is another critical aspect of the addition reactions of this compound. The Z-configuration of the double bond means that incoming reagents will approach from specific faces of the molecule to minimize steric hindrance. The stereochemical outcome, whether syn or anti-addition, depends on the reaction mechanism. For example, reactions proceeding through a cyclic intermediate, such as bromination, are expected to yield anti-addition products. In contrast, concerted reactions like hydroboration typically result in syn-addition.

The table below summarizes the expected regioselectivity and stereoselectivity for various addition reactions based on general principles of alkene reactivity and studies on analogous fluorinated and brominated alkenes.

| Reaction | Reagent(s) | Expected Regioselectivity | Expected Stereoselectivity |

| Hydrohalogenation (e.g., HBr) | HBr | Markovnikov addition (Br to C3) | Mixture of syn and anti |

| Halogenation (e.g., Br₂) | Br₂ | Addition across the double bond | Anti-addition |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov (OH to C2) | Syn-addition |

| Epoxidation | m-CPBA | Formation of epoxide at C2-C3 | Syn-addition |

Hydrocarboxylation of Alkenes

Hydrocarboxylation, the addition of a hydrogen atom and a carboxyl group across a double bond, is a powerful transformation for the synthesis of carboxylic acids. For unactivated alkenes, this reaction can be challenging and often requires a catalyst. Recent advancements have shown that radical-mediated hydrocarboxylation can be effective for a wide range of alkenes, including those that are unactivated. nih.govorganic-chemistry.org

In the context of this compound, a radical hydrocarboxylation approach would likely proceed via an anti-Markovnikov addition, with the carboxyl group adding to the less substituted C2 position. This regioselectivity is characteristic of radical additions to alkenes. The reaction would be initiated by the formation of a radical which then adds to the C2 position of the alkene, generating a more stable radical at the C3 position. This intermediate would then be trapped to form the final carboxylic acid product.

A study on the hydrocarboxylation of unactivated alkenes using formate (B1220265) salts under photochemical conditions demonstrated good yields and high regioselectivity for the linear carboxylic acid product. nih.gov While specific data for this compound is not available, the results for other alkenes suggest a similar outcome.

| Alkene Substrate (Analog) | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1-Octene | Thiol catalyst, formate salt, light | Nonanoic acid | 85 | nih.gov |

| Styrene | Thiol catalyst, formate salt, light | 3-Phenylpropanoic acid | 78 | nih.gov |

This table presents data for analogous unactivated alkenes to illustrate the potential outcome of hydrocarboxylation.

Vicinal Difluorination and Halofunctionalization of Alkenes

The introduction of two adjacent fluorine atoms (vicinal difluorination) or a halogen and another functional group (halofunctionalization) across the double bond of this compound would lead to highly functionalized and potentially valuable fluorinated molecules.

Vicinal Difluorination:

The direct vicinal difluorination of alkenes is a synthetically useful but challenging transformation. researchgate.net Significant progress has been made using hypervalent iodine reagents, often in combination with a fluoride source. nih.govnih.gov For an unsymmetrical alkene like this compound, the regioselectivity of this addition would be a key consideration. Catalytic systems have been developed that can control the regioselectivity, favoring either geminal or vicinal difluorination. lookchem.com In the case of vicinal difluorination, the reaction is generally expected to proceed via an anti-addition mechanism.

Halofunctionalization:

Halofunctionalization reactions, such as bromocyclization, introduce a halogen and a nucleophile across a double bond. In a study on the regio- and enantioselective bromocyclization of difluoroalkenes, it was shown that intramolecular reactions can proceed with high selectivity. nih.govacs.orgescholarship.org For an intermolecular halofunctionalization of this compound, the regioselectivity would depend on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nature of the gem-difluoro group would direct the electrophilic halogen to the C2 position, with the nucleophile subsequently attacking the more substituted C3 position.

The table below provides examples of vicinal difluorination and halofunctionalization of related alkenes.

| Substrate (Analog) | Reagent(s) | Product Type | Key Observation | Reference |

| Styrene | I(I)/I(III) catalysis, Selectfluor, HF-amine | Vicinal difluoride | High regioselectivity for 1,2-difluorination | lookchem.com |

| 1,1-Difluoroalkene with pendant nucleophile | DABCO-based brominating reagent, chiral phase-transfer catalyst | Bromocyclized product | High regio- and enantioselectivity | nih.gov |

This table illustrates the reactivity of analogous alkenes in difluorination and halofunctionalization reactions.

Advanced Spectroscopic and Mechanistic Characterization of Z 1 Bromo 1,1 Difluorohept 2 Ene and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of organic molecules, including halogenated alkenes like (Z)-1-bromo-1,1-difluorohept-2-ene. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a thorough characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants would allow for the assignment of each proton. The vinyl protons are particularly diagnostic for determining the Z-stereochemistry of the double bond. A smaller coupling constant (typically < 10 Hz) between the olefinic protons is characteristic of a cis or Z configuration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens. The carbon atom bonded to the two fluorine atoms (C1) is expected to appear as a triplet due to C-F coupling. The olefinic carbons (C2 and C3) will also exhibit characteristic chemical shifts, further confirming the double bond's presence and position.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. aiinmr.comhuji.ac.il The two fluorine atoms at the C1 position are expected to be chemically equivalent and would likely appear as a doublet of doublets due to coupling with the vicinal olefinic proton. The magnitude of the ³J(H-F) coupling constant can further support the stereochemical assignment.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| C1 | - | - | ~115 (t, ¹JCF ≈ 290 Hz) |

| C2 | ~5.8 - 6.2 | ddd | ~120 (dt) |

| C3 | ~5.5 - 5.9 | dt | ~135 (d) |

| C4 | ~2.0 - 2.2 | q | ~30 |

| C5 | ~1.2 - 1.4 | sextet | ~31 |

| C6 | ~1.2 - 1.4 | sextet | ~22 |

| C7 | ~0.8 - 1.0 | t | ~14 |

Note: The expected chemical shifts and coupling constants are estimates based on data from analogous compounds and established NMR principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.comdocbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation of the molecular ion upon electron ionization would be expected to proceed through several pathways, including the loss of a bromine radical, which is a common fragmentation for bromoalkanes. docbrown.infolibretexts.org Other potential fragmentations could involve the cleavage of the alkyl chain or the loss of HF. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₇H₁₁BrF₂).

Expected Key Fragments in the Mass Spectrum of (Z)-1-bBomo-1,1-difluorohept-2-ene

| m/z | Proposed Fragment | Notes |

| 212/214 | [C₇H₁₁BrF₂]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |

| 133 | [C₇H₁₁F₂]⁺ | Loss of a bromine radical ([M-Br]⁺). |

| 192/194 | [C₇H₁₀BrF]⁺ | Loss of HF from the molecular ion. |

| 69 | [C₅H₉]⁺ | Fragmentation of the alkyl chain. |

Note: The proposed fragments are based on typical fragmentation patterns of haloalkenes. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to the various bond vibrations within the molecule.

The C=C stretching vibration of the alkene is expected to appear in the region of 1650-1680 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the vinylic C-H bond would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The most prominent and diagnostic peaks, however, would be the strong C-F stretching absorptions, which typically appear in the region of 1000-1200 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkene) | 3000 - 3100 | Medium |

| C-H (alkane) | 2850 - 2960 | Medium to Strong |

| C=C (alkene) | 1650 - 1680 | Medium |

| C-F | 1000 - 1200 | Strong |

| C-Br | 500 - 700 | Medium to Strong |

Note: The exact positions and intensities of the absorption bands can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to crystalline derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and absolute stereochemistry. wisc.edualchemyst.co.uk While this compound itself is likely a liquid at room temperature, a crystalline derivative could be synthesized and analyzed.

The successful growth of a single crystal of a suitable derivative would allow for its analysis by X-ray diffraction. The resulting electron density map would unambiguously confirm the Z-configuration of the double bond and provide detailed information about the conformation of the heptene (B3026448) chain in the solid state. For instance, a study on (Z)-1-bromo-1-nitro-2-phenylethene successfully determined its Z-configuration and molecular conformation using single-crystal X-ray diffraction. growingscience.comgrowingscience.com

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its E-isomer or other impurities.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. libretexts.orgyoutube.com A GC analysis of a sample of this compound would provide information on its purity. The use of a suitable capillary column would likely allow for the separation of the Z- and E-isomers, which would have slightly different retention times. The relative peak areas in the chromatogram can be used to determine the isomeric ratio. Coupling the GC to a mass spectrometer (GC-MS) would provide mass spectra for each separated component, further confirming their identities. oup.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another versatile separation technique that can be used for purity assessment and isomer separation. libretexts.orghalocolumns.com For a non-polar compound like this compound, reversed-phase HPLC with a C18 column would be a suitable method. chromforum.orgchromforum.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. As with GC, the retention times of the Z- and E-isomers would likely differ, allowing for their separation and quantification.

Computational and Theoretical Chemistry Studies of Fluorinated Alkene Reactivity and Stereocontrol

Quantum Chemical Calculations for Reaction Mechanisms and Energy Profiles

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the mechanisms of chemical reactions by mapping out their potential energy surfaces. These computational approaches allow for the characterization of transient species like transition states and intermediates, which are often difficult or impossible to observe experimentally. youtube.comyoutube.com By calculating the energies of reactants, products, and all intervening species, a detailed reaction energy profile can be constructed. This profile elucidates the step-by-step energetic landscape of a reaction, revealing the activation energy (the energy barrier that must be overcome) for each step. youtube.comyoutube.com

For reactions involving fluorinated alkenes, these calculations can predict whether a reaction is likely to proceed and through which mechanistic pathway. For example, in the addition of a reagent to an alkene, calculations can determine the energy barriers for different potential pathways, such as concerted versus stepwise mechanisms, or radical versus polar reactions. researchgate.netresearchgate.netlibretexts.org This information is crucial for designing new synthetic methods and for understanding the fundamental reactivity of molecules like (Z)-1-bromo-1,1-difluorohept-2-ene. numberanalytics.com

Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. youtube.comresearchgate.netnih.gov DFT methods are used to calculate the electronic structure of molecules, from which energies and geometries of stable molecules (reactants, products, intermediates) and transition states can be derived. acs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate between a reactant and an intermediate or product. youtube.com

In the context of this compound, DFT calculations can model various potential reactions, such as electrophilic additions across the double bond or radical reactions initiated by the cleavage of the carbon-bromine bond. libretexts.orgnih.gov For instance, DFT can be used to locate the transition state structure for the addition of an electrophile. The calculated energy of this transition state, relative to the reactants, provides the activation energy, which is a key determinant of the reaction rate. acs.org Similarly, the energies of potential carbocation or radical intermediates can be calculated to assess their stability and likelihood of formation. researchgate.net These calculations often involve sophisticated models that account for solvent effects to better mimic experimental conditions. nih.gov

Below is a table illustrating typical data obtained from DFT calculations for a hypothetical reaction step involving a fluorinated alkene.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactants | B3LYP/6-31G(d) | 0.0 | Starting materials |

| Transition State | B3LYP/6-31G(d) | +21.7 | Energy barrier for the reaction step researchgate.net |

| Intermediate | B3LYP/6-31G(d) | +5.6 | A transient, high-energy species formed during the reaction |

| Products | B3LYP/6-31G(d) | -15.2 | Final materials of the reaction step |

This table represents illustrative data and does not correspond to a specific measured reaction of this compound.

Many reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. quora.comkhanacademy.org Regioselectivity describes the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. quora.comyoutube.com For unsymmetrical alkenes like this compound, electrophilic addition reactions can, in principle, form two different regioisomers. chemguide.co.uk

Theoretical models, primarily based on DFT calculations, are instrumental in predicting and explaining these selectivities. By calculating the activation energies for all possible reaction pathways leading to different isomers, chemists can predict which product will be favored. The pathway with the lowest energy barrier will be the fastest and thus lead to the major product. researchgate.netacs.org

For example, in the addition of a hydrogen halide (HX) to this compound, the hydrogen could add to either C2 or C3 of the double bond. This would lead to two different carbocation intermediates. DFT calculations can determine the relative stabilities of these two intermediates. According to Markovnikov's rule, the more stable carbocation will be formed preferentially, dictating the regioselectivity of the reaction. chemguide.co.uklibretexts.org Computational models can refine this prediction by precisely quantifying the energy differences. jeeadv.ac.in Similarly, theoretical models can explain stereoselectivity, for instance, why a reaction might favor the formation of an anti-addition product over a syn-addition product by comparing the transition state energies for both approaches. organicchemistrytutor.com

Analysis of Electronic Structure and Inductive Effects of Halogen Substituents

The electronic structure of a molecule dictates its reactivity. In this compound, the key features are the electron-rich carbon-carbon double bond and the highly polar carbon-halogen bonds. The two fluorine atoms and one bromine atom attached to C1 significantly influence the electron density of the entire molecule through inductive and resonance effects. khanacademy.orgauburn.educurlyarrows.comyoutube.com

The inductive effect is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between adjacent atoms. auburn.eduquora.com Fluorine is the most electronegative element, and bromine is also highly electronegative. Therefore, the CBrF₂ group is strongly electron-withdrawing via the inductive effect (-I effect). This effect polarizes the C1-C2 bond, pulling electron density away from the double bond and making it less nucleophilic than a non-halogenated alkene. auburn.eduyoutube.com

The resonance effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system. curlyarrows.comquora.com Halogens, possessing lone pairs of electrons, can theoretically donate electron density into an adjacent π-system (+R effect). khanacademy.org However, for halogens, the strong -I effect generally outweighs the +R effect, with the exception of directing effects in aromatic substitution. khanacademy.orgyoutube.com In the case of the CBrF₂ group, the fluorine and bromine atoms will primarily exert a powerful electron-withdrawing inductive pull, reducing the reactivity of the double bond toward electrophilic attack. libretexts.org

| Effect | Description | Influence of Halogens (F, Br) | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity. auburn.edu | Strong electron withdrawal. | Decreases electron density of the C=C bond, deactivating it towards electrophiles. |

| Resonance Effect (+R) | Donation of lone pair electron density into an adjacent π-system. khanacademy.org | Weak electron donation. | Generally overshadowed by the strong inductive effect. |

Conformational Analysis of this compound and Related Fluorinated Alkenes

Computational methods, such as DFT and other molecular mechanics force fields, are powerful tools for performing conformational analysis. By systematically rotating the single bonds in the heptene (B3026448) chain and calculating the energy of each resulting geometry, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers (local minima) and the energy barriers to rotation between them.

For this compound, key rotations would be around the C3-C4, C4-C5, C5-C6, and C6-C7 bonds. The bulky and highly polar CBrF₂ group will exert significant steric and electrostatic influence on the preferred conformations of the alkyl chain. Theoretical calculations can predict the relative populations of different conformers at a given temperature, providing a more complete picture of the molecule's behavior than a single static structure could offer.

Prediction of Reactivity Profiles and Selectivity Patterns

A primary goal of computational chemistry is to predict how a novel molecule will react before it is synthesized in the lab. By combining the analyses described above—reaction mechanisms, electronic structure, and conformational preferences—a comprehensive reactivity profile for this compound can be constructed.

Reactivity profiles can be predicted by calculating various reactivity indices derived from quantum chemical calculations. These indices, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and global reactivity descriptors, help to identify the most likely sites for nucleophilic or electrophilic attack. nih.gov For example, the electron-withdrawing nature of the CBrF₂ group is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), potentially making the alkene susceptible to nucleophilic attack under certain conditions, a reactivity pattern common for electron-deficient alkenes. nih.govrsc.org

Selectivity patterns (regio- and stereoselectivity) are predicted by comparing the activation energies of competing reaction pathways, as discussed in section 5.1.2. researchgate.netacs.org For instance, in a radical addition reaction, DFT calculations can model the addition of a radical to either C2 or C3 and determine the stability of the resulting carbon-centered radical intermediates to predict the regiochemical outcome. nih.govresearchgate.netresearchgate.net

Furthermore, modern approaches are increasingly using machine learning models trained on large datasets of computed or experimental reaction outcomes to predict reactivity and selectivity with high accuracy, offering a powerful tool for chemical discovery. nih.gov

| Computational Method | Application for this compound | Predicted Outcome |

| Frontier Molecular Orbital (FMO) Analysis | Identify electron-rich (HOMO) and electron-poor (LUMO) regions. | Predicts sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential (ESP) Mapping | Visualize charge distribution on the molecular surface. | Identifies positively and negatively charged regions, guiding reagent approach. |

| Transition State Energy Calculation (DFT) | Compare activation energies for competing reaction pathways. researchgate.net | Predicts major/minor products (regio- and stereoselectivity). khanacademy.org |

| Machine Learning Models | Predict reaction yields and selectivity based on molecular structure. nih.gov | Provides quantitative predictions for reaction outcomes. |

Z 1 Bromo 1,1 Difluorohept 2 Ene As a Versatile Synthetic Building Block

Strategic Precursor for the Synthesis of Diverse Organofluorine Compounds

(Z)-1-bromo-1,1-difluorohept-2-ene is a trifunctionalized molecule that offers multiple reaction sites for synthetic transformations. The gem-difluoroalkene moiety, the vinyl bromide, and the allylic protons each present opportunities for selective chemical modifications, making this compound a strategic precursor for a diverse range of organofluorine compounds. The reactivity of the vinyl bromide is of particular interest, as it can participate in a variety of cross-coupling reactions.

The bromine atom can be readily displaced by a wide range of nucleophiles or can participate in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings would allow for the introduction of new carbon-carbon bonds at the C1 position, thereby enabling the synthesis of more complex molecular scaffolds. The gem-difluoro group is known to influence the reactivity of the adjacent C-Br bond, often facilitating oxidative addition to the metal center in catalytic cycles.

Furthermore, the gem-difluoroalkene unit itself is a valuable functional group. It can serve as a bioisosteric replacement for a carbonyl group, which can be advantageous in the design of new pharmaceuticals with improved metabolic stability. The double bond can also undergo a variety of addition reactions, further expanding the synthetic utility of this building block.

Below is a table summarizing potential synthetic transformations of this compound, highlighting its role as a precursor to diverse organofluorine compounds.

| Reaction Type | Reagents and Conditions | Potential Product Class | Significance |

| Suzuki Coupling | Aryl or vinyl boronic acids, Pd catalyst, base | 1,1-difluoro-1-aryl/vinyl-hept-2-enes | Formation of C-C bonds, synthesis of complex fluorinated alkenes. |

| Stille Coupling | Organostannanes, Pd catalyst | 1,1-difluoro-1-organo-hept-2-enes | Versatile C-C bond formation with a wide range of organic groups. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 1,1-difluoro-1-alkynyl-hept-2-enes | Introduction of alkyne functionality for further transformations. |

| Nucleophilic Substitution | Various nucleophiles (e.g., thiols, amines) | 1,1-difluoro-1-substituted-hept-2-enes | Introduction of heteroatoms at the C1 position. |

| Radical Addition | Radical initiators, radical precursors | Functionalized 1-bromo-1,1-difluoroheptanes | Formation of C-C or C-X bonds at the double bond. |

Facilitating the Construction of Complex Molecular Architectures

The multifunctional nature of this compound makes it an ideal starting material for the construction of complex molecular architectures. The ability to perform sequential and selective reactions at its different functional groups allows for a stepwise and controlled elaboration of the molecular structure.

For example, a synthetic strategy could involve an initial cross-coupling reaction at the vinyl bromide position to introduce a key structural fragment. This could be followed by a reaction at the double bond, such as an epoxidation or dihydroxylation, to introduce new stereocenters. Subsequently, the allylic protons could be functionalized through radical or anionic chemistry. This stepwise approach provides a high degree of control over the final molecular structure, enabling the synthesis of complex targets with high precision.

The presence of the gem-difluoro group can also be exploited to direct the stereochemical outcome of reactions at adjacent positions. The steric and electronic effects of the fluorine atoms can influence the facial selectivity of reagents approaching the double bond, potentially leading to high levels of diastereoselectivity in addition reactions.

The following table illustrates a hypothetical synthetic sequence showcasing how this compound could be used to build a complex molecule.

| Step | Reaction | Reagents | Intermediate Product | Purpose |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | (Z)-1,1-difluoro-1-phenylhept-2-ene | Introduction of an aryl group. |

| 2 | Epoxidation | m-CPBA | (Z)-2,3-epoxy-1,1-difluoro-1-phenylheptane | Creation of an epoxide for further functionalization. |

| 3 | Ring Opening | NaN₃ | Azido alcohol | Introduction of a nitrogen-containing functional group. |

This stepwise functionalization highlights the potential of this compound to serve as a versatile platform for the synthesis of intricate and highly functionalized organofluorine compounds.

Potential as a Monomer or Precursor in Advanced Materials and Polymer Chemistry

The unique electronic properties and the presence of multiple reactive sites in this compound suggest its potential as a valuable monomer or precursor in the field of advanced materials and polymer chemistry. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.

The vinyl bromide functionality of this compound could be utilized in polymerization reactions. For instance, it could potentially undergo transition metal-catalyzed polymerization, such as nickel-catalyzed coupling reactions, to form novel fluorinated polymers. The resulting polymers would possess a unique structure with gem-difluoro groups regularly spaced along the polymer backbone, which could lead to interesting material properties.

Alternatively, the double bond could participate in addition polymerization reactions. Copolymerization of this compound with other monomers, such as ethylene or vinyl ethers, could lead to the formation of fluorinated copolymers with tailored properties. researchgate.net The incorporation of the bromo-difluoro-heptene unit could enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer.

The bromine atom also provides a handle for post-polymerization modification. This would allow for the synthesis of functional fluoropolymers with specific properties for applications in areas such as coatings, membranes, and electronic materials.

The potential applications in polymer chemistry are summarized in the table below.

| Application | Polymerization Method | Potential Polymer Properties | Potential End-Use |

| Monomer | Transition metal-catalyzed polymerization | High thermal stability, chemical resistance | High-performance plastics, specialty elastomers. |

| Comonomer | Radical or coordination polymerization | Tunable hydrophobicity, improved processability | Coatings, membranes, advanced textiles. |

| Precursor to functional polymers | Post-polymerization modification of the C-Br bond | Introduction of specific functionalities (e.g., cross-linking sites, polar groups) | Functional materials for electronics, biomedical devices. |

Emerging Research Directions and Future Prospects in Bromodifluoroalkene Chemistry

Development of More Efficient and Environmentally Sustainable Synthetic Pathways

The synthesis of bromodifluoroalkenes has traditionally relied on methods that can involve harsh reagents and generate significant waste. Consequently, a major thrust in current research is the development of more efficient and environmentally benign synthetic pathways. These efforts are geared towards improving atom economy, reducing energy consumption, and utilizing less toxic reagents.

One promising approach involves the use of photoredox catalysis. For instance, the direct synthesis of 1-bromo-1-fluoroalkanes has been achieved through the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes. organic-chemistry.org This method offers a mild and efficient route to precursors of bromodifluoroalkenes. Another innovative strategy is the radical alkylation of trifluoromethylalkenes, facilitated by photoredox catalysis, to construct gem-difluoroethylene motifs under mild conditions, showcasing broad functional group tolerance. nih.gov